molecular formula C6H4ClN3 B1590719 6-Chloroimidazo[1,2-a]pyrazine CAS No. 76537-23-0

6-Chloroimidazo[1,2-a]pyrazine

Cat. No. B1590719
CAS RN: 76537-23-0
M. Wt: 153.57 g/mol
InChI Key: PTWXEVLXAHFMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 6-Chloroimidazo[1,2-a]pyrazine is a fused N-heterocycle with a pyrazine ring and a chlorine substituent.

  • It is a highly specific agent active only against Mycobacterium tuberculosis .

  • In vitro and in vivo, the drug is active only at a slightly acidic pH.





  • Synthesis Analysis



    • The synthesis of 6-Chloroimidazo[1,2-a]pyrazine involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl).

    • TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl provide Zn- and Mg-intermediates, which, after quenching with various electrophiles, yield polyfunctionalized imidazopyrazine heterocycles.





  • Molecular Structure Analysis



    • Chemical Formula : C6H4ClN3

    • Molecular Weight : 153.57 g/mol

    • IUPAC Name : 6-chloroimidazo[1,2-a]pyrazine

    • InChI Code : 1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H

    • InChI Key : PTWXEVLXAHFMKK-UHFFFAOYSA-N

    • Physical Form : Solid

    • Density : 1.5±0.1 g/cm³

    • Boiling Point : Not specified

    • Flash Point : Not specified




  • Scientific Research Applications

    • Summary of the Application: The compound 6-Chloroimidazo[1,2-a]pyrazine has been used in the regioselective functionalization of the underexplored fused N-heterocycle imidazo[1,2-a]pyrazine . This process involves the development of a set of organometallic reactions .
    • Methods of Application or Experimental Procedures: The method involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP 2 Zn·2MgCl 2 ·2LiCl. These provided Zn- and Mg-intermediates, that after quenching with various electrophiles gave access to polyfunctionalized imidazopyrazine heterocycles .
    • Results or Outcomes: The result of this process is the creation of polyfunctionalized imidazopyrazine heterocycles . This method allows for the selective decoration of this heterocycle .

    Safety And Hazards



    • Warning : H302-H315-H319-H332-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation)

    • Precautionary Statements : P261-P280-P305+P351+P338 (Avoid breathing dust, wear protective gloves/eye protection, rinse cautiously with water for several minutes)

    • Storage Temperature : Inert atmosphere, 2-8°C




    Please note that this analysis is based on available information, and further research may be needed for a more comprehensive understanding. Future directions could involve exploring novel synthetic routes or investigating additional biological activities1234


    properties

    IUPAC Name

    6-chloroimidazo[1,2-a]pyrazine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PTWXEVLXAHFMKK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN2C=C(N=CC2=N1)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H4ClN3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20511229
    Record name 6-Chloroimidazo[1,2-a]pyrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20511229
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    153.57 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Chloroimidazo[1,2-a]pyrazine

    CAS RN

    76537-23-0
    Record name 6-Chloroimidazo[1,2-a]pyrazine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20511229
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-Chloroimidazo[1,2-a]pyrazine
    Reactant of Route 2
    Reactant of Route 2
    6-Chloroimidazo[1,2-a]pyrazine
    Reactant of Route 3
    Reactant of Route 3
    6-Chloroimidazo[1,2-a]pyrazine
    Reactant of Route 4
    6-Chloroimidazo[1,2-a]pyrazine
    Reactant of Route 5
    6-Chloroimidazo[1,2-a]pyrazine
    Reactant of Route 6
    6-Chloroimidazo[1,2-a]pyrazine

    Citations

    For This Compound
    4
    Citations
    A Kastrati, A Kremsmair, AS Sunagatullina… - Chemical …, 2023 - pubs.rsc.org
    Straightforward calculations such as determinations of pKa values and N-basicities have allowed the development of a set of organometallic reactions for the regioselective …
    Number of citations: 7 pubs.rsc.org
    F Vuillermet, J Bourret, G Pelletier - The Journal of Organic …, 2020 - ACS Publications
    The discovery and optimization of a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines is described. The treatment of 2H-azirines with triflic …
    Number of citations: 25 pubs.acs.org
    WC Lumma Jr, WC Randall, EL Cresson… - Journal of Medicinal …, 1983 - ACS Publications
    Regioselective syntheses of alkyl-and halogen-substituted piperazinylimidazo [l, 2-o] pyrazines by novel oxidation-dehydration of [(d-hydroxyalkyl) amino] pyrazines are described. …
    Number of citations: 84 pubs.acs.org
    E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
    Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
    Number of citations: 3 www.sciencedirect.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.